molecular formula C12H11NO3 B2834268 N-(2-furylmethyl)-2-hydroxybenzamide CAS No. 13156-92-8

N-(2-furylmethyl)-2-hydroxybenzamide

Cat. No. B2834268
CAS RN: 13156-92-8
M. Wt: 217.224
InChI Key: WWBUXXNYYBDQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the compound’s appearance (e.g., color, state of matter under standard conditions) and any distinctive odors or tastes.



Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions under which these reactions occur, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often supported by spectroscopic data and possibly by reference to a crystal structure determination.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction and the mechanism by which it occurs.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Electrochemical Biosensors

  • A study developed a novel modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam, utilizing a related compound for modification. This research highlights the potential application of similar compounds in biosensor technology for detecting and quantifying biological molecules (Karimi-Maleh et al., 2014).

Synthesis and Chemical Properties

  • Research on the coupling of conjugated enynones with arylboronic acids in the presence of Rh(I) catalysts to synthesize furyl-containing triarylmethanes suggests that compounds with furyl groups have valuable synthetic applications. This might imply potential synthetic pathways involving N-(2-furylmethyl)-2-hydroxybenzamide or its use as an intermediate in organic synthesis (Xia et al., 2016).

Antimicrobial and Antitumor Activities

  • The structural modification of benzamide derivatives, including those with hydroxy and furyl substituents, has been explored for their potential in antimicrobial and antitumor applications. Studies indicate that certain N-hydroxybenzamide derivatives demonstrate significant biological activities, suggesting a research interest in exploring the biological activities of N-(2-furylmethyl)-2-hydroxybenzamide and similar compounds (Tang et al., 2017).

Antioxidant Agents

  • A combined experimental and computational study on N-arylbenzamides, including those with amino-substituted derivatives, evaluated their antioxidant capacity. These findings indicate the potential for compounds like N-(2-furylmethyl)-2-hydroxybenzamide to serve as bases for designing potent antioxidant agents (Perin et al., 2018).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

This would involve a discussion of unanswered questions about the compound and directions for future research.


Please note that not all of these categories will be relevant for every compound, and the available information may be limited for some compounds. For a specific compound like “N-(2-furylmethyl)-2-hydroxybenzamide”, you would need to consult the primary literature and possibly conduct your own experiments to obtain a comprehensive analysis. I hope this general approach is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBUXXNYYBDQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330755
Record name N-(furan-2-ylmethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(furan-2-ylmethyl)-2-hydroxybenzamide

CAS RN

13156-92-8
Record name N-(furan-2-ylmethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.